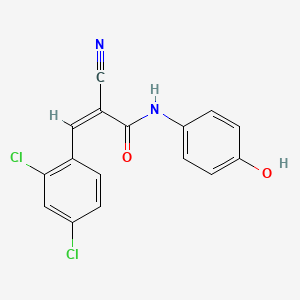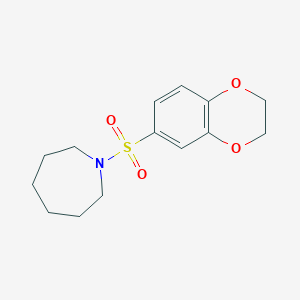
2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one, also known as MTPO, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has a unique molecular structure that makes it an interesting target for drug design and development. In
Scientific Research Applications
2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
Mechanism of Action
The exact mechanism of action of 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of biological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has also been shown to exhibit antiviral activity against a variety of viruses, including HIV and herpes simplex virus. In addition, 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory activity and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is its wide range of biological activities. This makes it a promising target for drug design and development. However, there are also some limitations to the use of 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one in lab experiments. For example, it can be difficult to synthesize 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one in large quantities, which can limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research on 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new synthetic methods for the compound, which could make it more readily available for use in experiments. Another area of interest is the development of new drug candidates based on the structure of 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one. These drugs could potentially be used to treat a wide range of diseases, including cancer, viral infections, and inflammatory disorders.
In conclusion, 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities and has been shown to have potential as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and to develop new synthetic methods and drug candidates based on the structure of 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one.
Synthesis Methods
The synthesis of 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one can be accomplished through a variety of methods. One common method involves the reaction of 2-aminophenyl ketone with thioacetic acid to form the corresponding thioamide. This thioamide can then be cyclized with an aldehyde to form the oxazole ring. The resulting compound can then be oxidized to form the final product, 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one.
properties
IUPAC Name |
(4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-10-5-2-3-7-12(10)14-16-13(15(17)18-14)9-11-6-4-8-19-11/h2-9H,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHDIRZIQPSSFM-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CS3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC=CS3)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5051902.png)
![5'-isopropyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5051908.png)
![2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone](/img/structure/B5051916.png)

![3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5051922.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5051932.png)
![4-(11-acetyl-1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)-2-methoxyphenyl acetate](/img/structure/B5051947.png)
![3-{[3-(ethoxycarbonyl)-6-methoxy-4-quinolinyl]amino}-4-methylbenzoic acid hydrochloride](/img/structure/B5051956.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5051970.png)


